

# The Bifunctional Role of ACO1 in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aconitase 1 (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein that plays a critical role in cellular iron homeostasis and energy metabolism. Its dual nature as both a cytosolic enzyme and an RNA-binding protein places it at a crucial intersection of pathways implicated in neurodegenerative diseases. This technical guide provides an in-depth exploration of the connection between **ACO1** and neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

## Introduction: The Duality of ACO1/IRP1

**ACO1** is a fascinating protein that switches its function based on the availability of cellular iron. This transition is governed by the presence or absence of a [4Fe-4S] iron-sulfur cluster.

- Cytosolic Aconitase (c-aconitase): In iron-replete cells, ACO1 binds a [4Fe-4S] cluster and functions as a cytosolic aconitase.[1][2] In this role, it catalyzes the isomerization of citrate to isocitrate, a key step in various metabolic pathways.[3][4]
- Iron Regulatory Protein 1 (IRP1): Under conditions of iron deficiency or oxidative stress, the [4Fe-4S] cluster is lost, and **ACO1** undergoes a conformational change to become IRP1.[1]



[2] As IRP1, it functions as an RNA-binding protein that regulates the translation of specific messenger RNAs (mRNAs) containing Iron Responsive Elements (IREs).[3][5] This regulation is central to maintaining iron homeostasis.

The disruption of this delicate balance and the subsequent dysregulation of iron metabolism are increasingly recognized as significant contributors to the pathology of several neurodegenerative diseases.[2][6]

# **Quantitative Data Summary**

The following table summarizes available quantitative data regarding the activity of aconitase in neurodegenerative diseases. It is important to note that much of the existing data focuses on mitochondrial aconitase (ACO2), a homolog of **ACO1**, and is often derived from peripheral tissues, which may not fully reflect the specific changes occurring within the central nervous system. Further research is needed to quantify cytosolic **ACO1**/IRP1 levels and activity directly in affected brain regions.



| Disease                                   | Analyte                                       | Brain<br>Region/Sampl<br>e Type | Observation                                                                                                                                           | Reference |
|-------------------------------------------|-----------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Alzheimer's<br>Disease                    | Mitochondrial<br>Aconitase<br>(ACO2) Activity | Lymphocytes                     | Significantly lower in AD (0.64 ± 0.21 U/mg protein) and MCI (0.93 ± 0.28 U/mg protein) compared to older controls (1.17 ± 0.78 U/mg protein).[7] [8] | [7][8]    |
| Parkinson's<br>Disease                    | Total Aconitase<br>Activity                   | Substantia Nigra                | No significant difference between patients and controls.[9]                                                                                           | [9]       |
| Amyotrophic<br>Lateral Sclerosis<br>(ALS) | Mitochondrial<br>Aconitase<br>(ACO2) Activity | Platelets                       | Significantly lower in ALS patients (257.65 ± 111.1 mU/mg) compared to controls (375.41 ± 166 mU/mg). [10][11]                                        | [10][11]  |

# Signaling Pathways and Molecular Mechanisms

The interplay between **ACO1**'s enzymatic and regulatory functions is a key aspect of its role in neurodegeneration. Oxidative stress, a common feature of these diseases, can directly impact the stability of the [4Fe-4S] cluster, leading to a shift from aconitase to IRP1 activity.

## The ACO1/IRP1 Switch and Iron Homeostasis



The following diagram illustrates the central mechanism of the **ACO1**/IRP1 switch and its impact on the regulation of key proteins involved in iron metabolism.



The ACO1/IRP1 Functional Switch

Click to download full resolution via product page

Caption: The cellular iron status dictates the function of **ACO1**.

## **IRP1-Mediated Regulation of Protein Translation**

Once activated, IRP1 binds to IREs located in the untranslated regions (UTRs) of specific mRNAs. This binding has different consequences depending on the location of the IRE.





Click to download full resolution via product page

Caption: IRP1 binding to IREs has opposing effects on translation.

# **Experimental Protocols**In-Gel Aconitase Activity Assay

This method allows for the simultaneous detection and semi-quantification of both cytosolic (ACO1) and mitochondrial (ACO2) aconitase activities.

Principle: This assay is based on a coupled enzyme reaction. Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase then uses isocitrate and NADP+ to produce NADPH, which in turn reduces a tetrazolium salt (MTT or NBT) to a colored formazan product. The intensity of the colored band on the gel is proportional to the aconitase activity.

#### Methodology:[1][2][12]

- Sample Preparation:
  - Homogenize fresh or frozen brain tissue in a lysis buffer containing a detergent (e.g., Triton X-100) and citrate to stabilize the [4Fe-4S] cluster.



- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic and mitochondrial fractions.
- Determine the protein concentration of the extract using a standard method like the Bradford assay.
- Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
  - Load equal amounts of protein from each sample onto a native polyacrylamide gel.
  - Perform electrophoresis at a low temperature (e.g., 4°C) to preserve enzyme activity.
- · In-Gel Activity Staining:
  - After electrophoresis, incubate the gel in a staining solution containing:
    - cis-aconitate (substrate)
    - NADP+
    - Isocitrate dehydrogenase
    - Thiazolyl blue tetrazolium bromide (MTT) or Nitro blue tetrazolium (NBT)
    - Phenazine methosulfate (PMS)
  - Incubate the gel in the dark at room temperature until purple formazan bands appear, indicating aconitase activity.
- Quantification:
  - Scan the gel and quantify the intensity of the bands corresponding to ACO1 and ACO2 using densitometry software.

# Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding

## Foundational & Exploratory





EMSA, also known as a gel shift or band shift assay, is used to detect and quantify the binding of IRP1 to an IRE-containing RNA probe.

Principle: This technique is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. By using a labeled RNA probe, the bound and unbound species can be visualized.

#### Methodology:[5]

#### Probe Preparation:

- Synthesize an RNA probe containing the IRE sequence of interest (e.g., from ferritin or transferrin receptor mRNA).
- Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

#### • Binding Reaction:

- Prepare cytoplasmic extracts from brain tissue or neuronal cell cultures.
- Incubate the protein extract with the labeled IRE probe in a binding buffer.
- Include a non-specific competitor RNA (e.g., tRNA) to minimize non-specific binding.

#### Electrophoresis:

- Load the binding reactions onto a native polyacrylamide gel.
- Run the gel at a low temperature.

#### Detection:

- If using a radioactive probe, expose the dried gel to X-ray film or a phosphorimager screen.
- If using a biotinylated probe, transfer the RNA to a membrane and detect it using a streptavidin-enzyme conjugate and a chemiluminescent substrate.



- · Quantification:
  - Quantify the intensity of the shifted band (IRP1-IRE complex) and the free probe band to determine the percentage of bound probe.

### **Conclusion and Future Directions**

The dual functionality of **ACO1**/IRP1 places it at a critical nexus of cellular metabolism and iron homeostasis, both of which are significantly perturbed in neurodegenerative diseases. The available data, although still emerging, points towards a significant dysregulation of aconitase activity in these conditions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise role of **ACO1**/IRP1 in the pathogenesis of Alzheimer's, Parkinson's, and ALS.

Future research should focus on:

- Quantitative analysis of ACO1/IRP1 in specific, vulnerable neuronal populations from patient brain tissue to provide more direct evidence of its involvement.
- Elucidation of the upstream signaling pathways that regulate the **ACO1**/IRP1 switch in neurons, particularly in the context of neuroinflammation and oxidative stress.
- Identification of the full spectrum of IRE-containing mRNAs that are targeted by IRP1 in neurons and how their dysregulation contributes to neurodegeneration.

A deeper understanding of the molecular mechanisms governing **ACO1**/IRP1 function will be instrumental in the development of novel therapeutic strategies aimed at restoring iron homeostasis and mitigating neuronal damage in these devastating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Foundational & Exploratory





- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron alters glutamate secretion by regulating cytosolic aconitase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Lymphocytic mitochondrial aconitase activity is reduced in Alzheimer's disease and mild cognitive impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jenna Gregory Wikipedia [en.wikipedia.org]
- 9. documentsdelivered.com [documentsdelivered.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Refined carbohydrates and the overfat pandemic: implications for brain health and public health policy [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [The Bifunctional Role of ACO1 in Neurodegenerative Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192076#connection-between-aco1-and-neurodegenerative-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com